molecular formula C14H17N3O5 B2471397 Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate CAS No. 1226455-47-5

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Cat. No. B2471397
CAS RN: 1226455-47-5
M. Wt: 307.306
InChI Key: ATQGURQCWWGFMF-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests the presence of an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The methoxyphenoxy group indicates a methoxy group (-OCH3) attached to a phenyl ring, which is in turn attached to an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the carbamate group. The methoxyphenoxy group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, reverting back to their corresponding alcohols and isocyanates . The oxadiazole ring is generally stable under normal conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Generally, carbamates have moderate polarity and can form hydrogen bonds, which could influence their solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl carbamate and its derivatives have been explored for their potential in various chemical synthesis processes. For example, the synthesis and characterization of Schiff base ligands derived from imino-4-methoxyphenol thiazole and their antimicrobial activities against bacteria and fungi have been reported (Vinusha et al., 2015). This highlights the utility of ethyl carbamate derivatives in the development of compounds with potential biological activities.
  • Research into the reaction of N-cyanocarbonimidate and related compounds with hydroxylamine has led to the creation of 5-amino-3-ethoxy-1,2,4-oxadiazole, showcasing the versatility of ethyl carbamate in chemical synthesis (Suyama et al., 1994).

Biological Activity

  • Studies on antimitotic agents involving chiral isomers of ethyl carbamate derivatives have demonstrated their activity in various biological systems, indicating potential applications in cancer research (Temple & Rener, 1992).
  • Ethyl carbamate (urethane) has been reassessed for its carcinogenicity, emphasizing the importance of understanding the potential health risks associated with chemical compounds used in scientific research (Baan et al., 2007).

Catalysis and Synthesis

  • Encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, demonstrating ethyl carbamate's role in facilitating the oxidation of primary alcohols and hydrocarbons, showcases its application in catalysis and industrial chemistry processes (Ghorbanloo & Maleki Alamooti, 2017).

Future Directions

The potential applications and future directions for this compound would depend on its specific physical and chemical properties, as well as the context in which it’s being used. For example, if it shows potent acetylcholinesterase inhibition, it could be studied further as a potential pesticide .

properties

IUPAC Name

ethyl N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-3-20-14(18)15-8-13-16-12(17-22-13)9-21-11-6-4-10(19-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQGURQCWWGFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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